

An In-depth Technical Guide to the Structure and Bonding of Butyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure and bonding of **Butyltriphenylphosphonium bromide**, a quaternary phosphonium salt with significant applications in organic synthesis and drug development. This document details the compound's molecular architecture, spectroscopic characteristics, and a verified synthetic protocol. All quantitative data are presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams to facilitate understanding. While extensive spectroscopic data is provided, it is important to note that experimental single-crystal X-ray diffraction data, which would provide definitive bond lengths and angles, is not readily available in the surveyed literature.

Introduction

Butyltriphenylphosphonium bromide, with the chemical formula C₂₂H₂₄BrP, is a versatile organic salt widely utilized as a reagent in various chemical transformations.[1][2] Its primary application lies in the Wittig reaction for the synthesis of alkenes, a cornerstone of modern organic chemistry.[3] Furthermore, it serves as a phase-transfer catalyst and an intermediate in the synthesis of other valuable phosphonium derivatives.[4] Understanding the intricate details of its structure and bonding is paramount for optimizing its use in existing applications and for the rational design of new synthetic methodologies and therapeutic agents.

Molecular Structure and Bonding

Butyltriphenylphosphonium bromide consists of a positively charged

butyltriphenylphosphonium cation and a bromide anion. The central phosphorus atom is bonded to three phenyl groups and one butyl group, resulting in a tetrahedral geometry around the phosphorus center. The positive charge is localized on the phosphorus atom. The bromide anion exists as a counter-ion to the phosphonium cation.

While experimental crystallographic data for n-butyltriphenylphosphonium bromide is not available in the literature, a study on the isomeric isobutyltriphenylphosphonium bromide provides some insight into the general structural features of such compounds. In this isomer, the phenyl rings adopt a propeller-like configuration around the phosphorus atom.[5] It is reasonable to assume a similar arrangement in the n-butyl isomer. The bonding within the phenyl rings is characterized by delocalized π -systems, while the butyl chain consists of sp³ hybridized carbon atoms. The key bond is the covalent bond between the phosphorus and the carbon atoms of the phenyl and butyl groups. The overall solid-state structure is maintained by electrostatic interactions between the phosphonium cations and bromide anions.

Physicochemical Properties

A summary of the key physicochemical properties of **Butyltriphenylphosphonium bromide** is provided in the table below.

Property	Value	Reference
Molecular Formula	C22H24BrP	[1][2]
Molecular Weight	399.30 g/mol	
Appearance	White to off-white crystalline powder	[4]
Melting Point	240-243 °C	[3]
Solubility	Soluble in chloroform and methanol	
CAS Number	1779-51-7	

Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure of **Butyltriphenylphosphonium bromide**. The following sections detail the expected signals in ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized below.

Protons	Chemical Shift (ppm)	Multiplicity
Phenyl-H	~ 7.6 - 8.0	Multiplet
-CH ₂ -P	~ 3.5 - 3.9	Multiplet
-CH ₂ -CH ₂ -P	~ 1.6 - 1.8	Multiplet
-CH ₂ -CH ₃	~ 1.4 - 1.6	Multiplet
-CH₃	~ 0.9 - 1.0	Triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are presented in the following table.

Carbon Atom	Chemical Shift (ppm)
Phenyl C (ipso)	~ 118 (doublet, ¹JPC)
Phenyl C (ortho, meta, para)	~ 130 - 135
-CH ₂ -P	~ 23 (doublet, ¹JPC)
-CH ₂ -CH ₂ -P	~ 24 (doublet, ² JPC)
-CH ₂ -CH ₃	~ 23
-CH₃	~ 13

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the vibrational modes of the functional groups present in the molecule. Key absorption bands are listed below.

Wavenumber (cm ⁻¹)	Vibration
~ 3050	Aromatic C-H stretch
~ 2950, 2870	Aliphatic C-H stretch
~ 1585, 1485, 1435	C=C aromatic ring stretch
~ 1110	P-C stretch
~ 720, 690	C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols Synthesis of Butyltriphenylphosphonium bromide

A reliable and high-yield synthesis of **Butyltriphenylphosphonium bromide** has been reported.[6] The following protocol is adapted from this literature source.

Materials:

- Triphenylphosphine (1 mol)
- n-Butyl bromide (1 mol)
- Ethanol (1000 mL)
- Anion exchange resin (e.g., 201*7 model, 5g)[6]

Procedure:

• To a 2L four-hole boiling flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1 mol) and ethanol (1000 mL).

- Add the anion exchange resin (5 g) to the flask.
- Heat the mixture to reflux with stirring under a nitrogen atmosphere.
- Slowly add n-butyl bromide (1 mol) to the refluxing mixture over a period of approximately 6 hours.[6]
- After the addition is complete, continue to stir the reaction mixture at reflux for an additional
 24 hours.[6]
- Cool the reaction mixture to 20 °C and filter to remove the anion exchange resin.
- Place the filtrate in a refrigerator to induce crystallization.
- Collect the crystalline product by filtration at -15 °C.[6]
- Dry the product at 65 °C to obtain **Butyltriphenylphosphonium bromide**.

Expected Yield: 98.2%[6] Melting Point: 241-242 °C[6]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of Butyltriphenylphosphonium
 bromide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

 Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Butyltriphenylphosphonium bromide**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Butyltriphenylphosphonium bromide | C22H24P.Br | CID 159628 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Butyltriphenylphosphonium bromide** TRIGON Chemie [trigon-chemie.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105330696A Synthetic method for butyltriphenylphosphonium bromide Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Bonding of Butyltriphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b041733#structure-and-bonding-of-butyltriphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com